N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Description
N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylpiperidine moiety linked to a butanamide backbone, which is further substituted with a dimethyl-oxazole group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(18-13(2)20-23-14(18)3)10-17(22)19-11-15-6-8-21(9-7-15)16-4-5-16/h12,15-16H,4-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFRAUDGXBXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)CC(=O)NCC2CCN(CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylpiperidine Moiety: This step involves the cyclization of a suitable precursor to form the cyclopropylpiperidine ring.
Attachment of the Butanamide Backbone: The cyclopropylpiperidine intermediate is then reacted with a butanamide derivative under appropriate conditions to form the desired linkage.
Introduction of the Dimethyl-Oxazole Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide: shares similarities with other piperidine and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
